molecular formula C3H8O2<br>CH3OCH2CH2OH<br>C3H8O2 B045455 2-Methoxyethanol CAS No. 109-86-4

2-Methoxyethanol

Cat. No. B045455
CAS RN: 109-86-4
M. Wt: 76.09 g/mol
InChI Key: XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxyethanol typically involves the reaction of ethylene oxide with methanol under specific conditions. This process is a part of a broader category of reactions aimed at producing methoxylated compounds, including methoxylated lipids, which have been isolated from both bacterial and marine sources or synthesized artificially. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral effects, highlighting the importance of methoxylation in chemical synthesis (Carballeira, 2002).

Scientific Research Applications

  • Organic Chemistry and Material Science : Derr, Clark, Morales, Espinoza, Vadhin, and Vullev (2020) found that 2-Methoxyethanol enables selective etherification of 5-hydroxy-2-nitrobenzic acids, creating amides with exceptional oxidative stability, crucial for molecular electrets (Derr et al., 2020).

  • Neuroscience and Developmental Biology : A study by Irnidayanti, Darmanto, and Abadi (2010) indicated that treatment with 2-methoxyethanol at a specific gestation day increases the expression of vimentin, a protein in embryonic brain development, potentially aiding in brain repair through cell migration (Irnidayanti, Darmanto, & Abadi, 2010).

  • Chemical Engineering : Pla-Franco, Lladosa, Montón, and Loras (2013) discovered that 2-methoxyethanol shows promise as an entrainer in extractive distillation processes for water-alcohol mixtures, effectively breaking azeotropes in ethanol and 1-propanol-water systems (Pla-Franco et al., 2013).

  • Toxicology and Pharmacology : Research by Darmanto et al. (2018) revealed that 2-methoxyethanol increases blood glucose levels and decreases nitric oxide levels in mice, potentially leading to insulin resistance and pancreas damage (Darmanto et al., 2018).

  • Analytical Chemistry : Huber and Seaver (1987) found that 2-methoxyethanol combined with acetonitrile improves the selectivity of reversed phase HPLC for protein separation, compared to systems using other solvents (Huber & Seaver, 1987).

  • Environmental and Occupational Health : Welch, Schrader, Turner, and Cullen (1988) observed that exposure to 2-methoxyethanol in shipyard painters increased the prevalence of oligospermia and azoospermia, and a higher odds ratio for lower sperm count per ejaculate (Welch et al., 1988).

  • Energy and Catalysis : Hedayati and Llorca (2017) demonstrated that 2-methoxyethanol steam reforming in a catalytic membrane reactor produces pure hydrogen with high efficiency, reaching up to 90% hydrogen recovery and 0.5-0.63% pure hydrogen yield at 10 bar (Hedayati & Llorca, 2017).

Safety And Hazards

2-Methoxyethanol is toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia . It is also flammable and harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methoxyethanol
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InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3
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InChI Key

XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Canonical SMILES

COCCO
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Molecular Formula

C3H8O2, Array
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Related CAS

9004-74-4, Array
Record name Polyethylene glycol monomethyl ether
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DSSTOX Substance ID

DTXSID5024182
Record name 2-Methoxyethanol
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Molecular Weight

76.09 g/mol
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Physical Description

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F
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Flash Point

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible
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Density

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6
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Vapor Pressure

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg
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Mechanism of Action

Cell death was analyzed in neurulating mouse embryos after in vivo doses of 2-methoxyethanol (2-ME) that produce anterior neural tube defects. Characterization of 2-ME-induced cell death was performed by evaluating: (1) vital fluorochrome staining in whole embryos applying confocal laser scanning microscopy; (2) characteristics of cell debris in conventional histological sections revealed by light microscopy; and (3) Apoptag in situ immunohistochemical staining for apoptosis using light microscopy. ...Physiological cell death in control embryos primarily occurred in the neural crest region during neural fold elevation. Embryos exposed to 2-ME had expanded areas of cell death in the neural crest and also new areas of cell death in medial regions of the anterior neural tube. Both physiological and 2-ME-induced embryonic cell death had morphological, immunohistochemical, and fluorochrome staining characteristics of apoptosis. When fluorescence data from confocal microscopic analysis of vital fluorochrome-stained embryos were analyzed, a dose-dependent increase was found in embryos exposed to 2-ME. Similar results were obtained when cell death was analyzed in either conventional histological sections or sections prepared for immunohistochemical detection of apoptosis., A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death., Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication., Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon., For more Mechanism of Action (Complete) data for 2-METHOXYETHANOL (16 total), please visit the HSDB record page.
Record name 2-METHOXYETHANOL
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Product Name

2-Methoxyethanol

Color/Form

Colorless liquid

CAS RN

109-86-4, 32718-54-0
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Record name 2-METHOXYETHANOL (METHYL CELLOSOLVE)
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Melting Point

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyethanol
Reactant of Route 2
2-Methoxyethanol
Reactant of Route 3
2-Methoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Methoxyethanol
Reactant of Route 5
2-Methoxyethanol
Reactant of Route 6
2-Methoxyethanol

Citations

For This Compound
38,300
Citations
X Shi, C Li, H Guo, S Shen - Journal of Chemical & Engineering …, 2019 - ACS Publications
Blends of amines with alkoxyethanols have been potentially used as alternative absorbents to conventional aqueous amines for energy-efficient CO 2 capture, due to the lower specific …
Number of citations: 0 pubs.acs.org
L Li, L Guo, Y Tu, N Yu, L Sun, Y Tian, Q Li - Computers & Chemical …, 2017 - Elsevier
… In this work, the extractive distillation process is proposed for the first time to separate the 2-methoxyethanol/toluene mixture. Three configurations, including the conventional extractive …
Number of citations: 0 www.sciencedirect.com
DB McGregor, MJ Willins, P McDonald… - Toxicology and applied …, 1983 - Elsevier
… attention but the toxicology of 2-methoxyethanol has been reviewed recently (Rowe and Wolf, 1982). Of particular relevance to the present study, 2methoxyethanol has been shown to …
Number of citations: 0 www.sciencedirect.com
SJ Shin, JP Kim, HJ Kim, JH Jeon, BR Min - Desalination, 2005 - Elsevier
… Also a hydrophilic nonsolvent additive such as 2-methoxyethanol is required to draw water vapor into the solution to induce spontaneous emulsification and initiate the formation of a …
Number of citations: 0 www.sciencedirect.com
MA Abdel-Rahman, TM El-Gogary, N Al-Hashimi… - Scientific reports, 2019 - Springer
In this work, a theoretical investigation of thermochemistry and kinetics of the oxidation of bifunctional 2-Methoxyethanol (2ME) biofuel using methyl radical was introduced. Potential-…
Number of citations: 0 link.springer.com
KH Hendriks, JJ van Franeker, BJ Bruijnaers… - Journal of Materials …, 2017 - pubs.rsc.org
… We show that the use of 2-methoxyethanol, which is a more volatile solvent, results in smaller … % to 15.3% when N,N-dimethylformamide is replaced by 2-methoxyethanol as the solvent. …
Number of citations: 0 pubs.rsc.org
L Guo, Y Chen, G Wang, Y Xia, D Luo… - ACS Applied Energy …, 2021 - ACS Publications
Achieving a highly crystalized perovskite active layer with a dense, flat surface and a large grain size is very significant for constructing efficient perovskite solar cells (PSCs). Regarding …
Number of citations: 0 pubs.acs.org
WJ Evans, MA Greci, JW Ziller - Inorganic Chemistry, 1998 - ACS Publications
… We report here on the direct reaction of europium metal with the chelating alcohol, 2-methoxyethanol, and the subsequent reactions of this product with 2,6-disubstituted phenols to …
Number of citations: 0 pubs.acs.org
MN Roy, BK Sarkar, R Chanda - Journal of Chemical & …, 2007 - ACS Publications
Densities and viscosities of binary liquid mixtures of formamide with 2-methoxyethanol, acetophenone, acetonitrile, 1,2-dimethoxyethane, and dimethylsulfoxide have been measured at …
Number of citations: 0 pubs.acs.org
TM Aminabhavi, B Gopalakrishna - Journal of Chemical and …, 1995 - ACS Publications
The density, viscosity, refractive index for the sodium D-line, and speed of sound inbinary mixtures of water with NN-dimethylformamide, dimethyl sulfoxide, AUV-dimethylacetamide, …
Number of citations: 0 pubs.acs.org

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